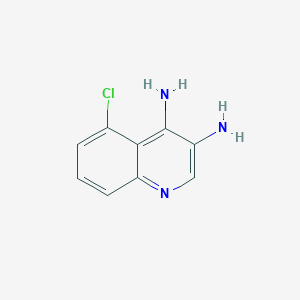

5-Chloroquinoline-3,4-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClN3 |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

5-chloroquinoline-3,4-diamine |

InChI |

InChI=1S/C9H8ClN3/c10-5-2-1-3-7-8(5)9(12)6(11)4-13-7/h1-4H,11H2,(H2,12,13) |

InChI Key |

OMPAQTJFCXNJDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C(=C1)Cl)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloroquinoline 3,4 Diamine and Analogs

Precursor Synthesis Strategies for Chlorinated Quinoline (B57606) Intermediates

The foundation for the synthesis of 5-chloroquinoline-3,4-diamine lies in the effective preparation of appropriately substituted chlorinated quinoline scaffolds. These intermediates provide the necessary framework for the subsequent introduction of the diamine functionality.

A common and versatile precursor for many quinoline-based compounds is 4,7-dichloroquinoline. Its synthesis often begins with 3-chloroaniline, which can be reacted with diethyl oxaloacetate or similar reagents to construct the quinoline ring system. The resulting 7-chloro-4-hydroxyquinoline can then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 4,7-dichloroquinoline. This dichloro-intermediate is valuable as it allows for selective nucleophilic substitution at the 4-position.

The synthesis of other halogenated quinoline scaffolds can be achieved through various established methods, including the Skraup, Doebner-von Miller, and Conrad-Limpach syntheses, starting from appropriately substituted anilines google.com. For instance, the synthesis of 5-chloro-8-hydroxyquinoline can be accomplished using 4-chloro-2-aminophenol or 4-chloro-2-nitrophenol as starting materials google.comnih.gov. The strategic placement of the chloro-substituent on the aniline precursor is crucial for obtaining the desired isomeric product.

A key intermediate for the synthesis of the target molecule is a quinoline with chlorine atoms at both the 4 and 5 positions and a nitro group at the 3-position. The synthesis of 2,4-dichloro-3-nitroquinoline has been reported, which involves the nitration of 2,4-quinolinediol followed by chlorination with phosphorus oxychloride echemi.com. This suggests that a similar strategy starting from a 5-chloro-substituted quinolin-4-ol could yield the desired 4,5-dichloro-3-nitroquinoline.

| Starting Material | Reagents | Product | Key Features |

| 3-Chloroaniline | Diethyl oxaloacetate, POCl₃ | 4,7-Dichloroquinoline | Versatile precursor for 4-substituted quinolines. |

| 4-Chloro-2-aminophenol | Acrolein diethyl acetal, HCl | 5-Chloro-8-hydroxyquinoline | Demonstrates synthesis of a 5-chloro-substituted quinoline. |

| 2,4-Quinolinediol | HNO₃/H₂SO₄, POCl₃ | 2,4-Dichloro-3-nitroquinoline | Establishes a route to 3-nitro-dichloroquinoline scaffolds. |

The Meth-Cohn synthesis is a powerful method for the preparation of 2-chloroquinoline-3-carbaldehydes from acetanilides. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF) researchgate.netresearchgate.net. The Vilsmeier reagent acts as a formylating and cyclizing agent, converting the acetanilide into the corresponding chloroquinoline-3-carbaldehyde in a one-pot procedure.

This methodology is advantageous due to its operational simplicity and the versatility of the resulting 3-formyl group, which can be further manipulated. For example, the aldehyde can be converted to an oxime, which can then be rearranged to an amino group, or it can be oxidized to a carboxylic acid, providing a handle for further functionalization. The reaction conditions are generally robust, though they can be tailored based on the specific substituents on the starting acetanilide researchgate.netresearchgate.net.

| Starting Material | Reagents | Product | Key Features |

| Substituted Acetanilide | POCl₃, DMF | 2-Chloro-3-formylquinoline | One-pot synthesis of a versatile intermediate. |

| 2-Methylacetanilide | POCl₃, DMF | 2-Chloro-8-methyl-3-formylquinoline | Demonstrates applicability to substituted acetanilides. |

Amination Approaches to Quinoline-3,4-diamine Systems

With the chlorinated quinoline precursors in hand, the next critical phase is the introduction of the diamine functionality at the 3- and 4-positions of the quinoline ring. This is typically achieved through nucleophilic aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of quinoline chemistry, allowing for the displacement of a halide, typically chloride, with a nucleophile. In the context of synthesizing quinoline-3,4-diamines, a common strategy involves the reaction of a 4-chloroquinoline derivative with an amine. The presence of the electron-withdrawing nitrogen atom in the quinoline ring activates the 4-position towards nucleophilic attack.

For the synthesis of the target compound, a plausible route involves the selective amination of a 4,5-dichloro-3-nitroquinoline intermediate. The nitro group at the 3-position would further activate the 4-position to SNAr. Reaction with a suitable amine, such as ammonia or a primary amine, would be expected to displace the chlorine at the 4-position preferentially. For instance, the reaction of 4-chloro-3-nitroquinoline derivatives with various amines has been shown to proceed effectively nih.gov. Subsequently, the nitro group at the 3-position can be reduced to an amine to furnish the 3,4-diamine.

The reaction conditions for SNAr on chloroquinolines can vary, but often involve heating the chloroquinoline with an excess of the amine, sometimes in a solvent such as ethanol or in a neat mixture mdpi.com. The use of a base, such as potassium carbonate, can also be employed to neutralize the HCl generated during the reaction.

| Substrate | Nucleophile | Product | Key Features |

| 4,7-Dichloroquinoline | Ethane-1,2-diamine | N¹-(7-chloroquinolin-4-yl)ethane-1,2-diamine | Demonstrates direct amination with a diamine. |

| 4-Chloro-3-nitroquinoline derivative | Benzylamine | 4-(Benzylamino)-3-nitroquinoline derivative | Highlights the activation of the 4-position by a 3-nitro group. |

The introduction of two adjacent amine groups on the quinoline ring to form a 3,4-diamine system requires a carefully planned synthetic sequence. A common and effective strategy involves the use of a nitro group as a precursor to one of the amino groups.

A hypothetical, yet chemically sound, route to this compound would begin with a 5-chloro-substituted quinolin-4-ol. Nitration of this precursor would likely yield the 5-chloro-3-nitroquinolin-4-ol. Subsequent chlorination of the hydroxyl group at the 4-position would provide 4,5-dichloro-3-nitroquinoline. As discussed previously, selective nucleophilic substitution at the 4-position with an amine, followed by the reduction of the nitro group at the 3-position, would complete the synthesis of the target this compound. The reduction of the nitro group can be achieved using various reagents, such as stannous chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation with palladium on carbon (Pd/C) nih.gov.

An alternative approach could involve the direct amination of a dihaloquinoline. However, controlling the regioselectivity to obtain the desired 3,4-diamine can be challenging and may lead to mixtures of products. The nitro-group-as-precursor strategy generally offers better control over the final substitution pattern.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern organic synthesis places a strong emphasis on the development of more efficient, sustainable, and environmentally friendly methodologies. In the context of quinoline synthesis, several advanced and green chemistry approaches have been explored.

The use of nanocatalysts in quinoline synthesis has emerged as a promising green alternative to traditional methods. Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and often allowing for milder reaction conditions, shorter reaction times, and improved yields nih.govacs.org. For instance, various metal-based nanocatalysts have been employed in one-pot syntheses of quinoline derivatives acs.org.

Microwave-assisted organic synthesis (MAOS) is another advanced technique that can significantly accelerate quinoline synthesis. Microwave irradiation can lead to rapid heating and increased reaction rates, often resulting in higher yields and cleaner reactions compared to conventional heating methods tandfonline.com. Several classical quinoline syntheses have been adapted for microwave conditions, reducing reaction times from hours to minutes tandfonline.com.

| Technique | Key Advantages | Applicability to Quinoline Synthesis |

| Nanocatalysis | High efficiency, mild conditions, reusability. | One-pot synthesis of various quinoline derivatives. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Acceleration of classical quinoline syntheses. |

| Green Solvents/Solvent-Free | Reduced environmental impact, improved safety. | Use of water, ethanol, or neat conditions in quinoline formation. |

| Multi-component Reactions | Increased efficiency, reduced waste. | One-pot construction of the quinoline scaffold. |

Microwave-Assisted Synthesis Protocols for Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating methods. nih.gov These benefits include dramatically reduced reaction times, improved yields, and enhanced purity of the final products. acs.org Microwave irradiation provides rapid and uniform heating, which can accelerate reaction rates and lead to the formation of cleaner products. researchgate.net

In the context of quinoline synthesis, microwave irradiation has been successfully employed in various reactions. For instance, the Friedländer annulation, a classic method for quinoline synthesis, can be significantly accelerated under microwave conditions. mdpi.com One study reported the synthesis of quinoline-4-carboxylic acids from isatins and ketones, where microwave irradiation reduced the reaction time to minutes compared to hours with conventional heating, while also providing higher yields. tandfonline.com

Another example is the microwave-assisted Duff formylation of phenothiazine and subsequent synthesis of quinoline derivatives, which demonstrated a significant decrease in reaction time. nih.gov Furthermore, catalyst-free, one-pot, three-component procedures under microwave irradiation have been developed for the synthesis of complex quinoline-based hybrids, such as dihydropyridopyrimidines and dihydropyrazolopyridines. acs.org These methods highlight the efficiency and versatility of microwave-assisted synthesis in generating diverse quinoline libraries. benthamdirect.com

The synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, a precursor for various quinoline derivatives, has been achieved through a microwave-assisted Vilsmeier-Haack reaction of the corresponding acetanilide with dimethylformamide and phosphorus oxychloride. jmpas.comresearchgate.net This key intermediate can then be used to synthesize a range of 3-substituted aryl aminochloro fluoroquinoline derivatives. jmpas.comresearchgate.net

| Reaction Type | Reactants | Conditions | Reaction Time | Yield | Reference |

| Friedländer Annulation | Isatins, Ketones | Basic medium, Microwave irradiation | 15 min | High | tandfonline.com |

| Three-Component Reaction | Formyl-quinolines, Heterocyclic amines, 1,3-Diketones | DMF, Microwave irradiation, 125–135 °C | 8–20 min | Not specified | acs.org |

| Vilsmeier-Haack Reaction | Substituted Acetanilide, DMF, POCl₃ | Microwave irradiation | 1 hour | 94% | jmpas.com |

| Cyclocondensation | N⁴-substituted-2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes | Acetic acid, Microwave irradiation | 10 min | 80% | nih.gov |

Ultrasound-Promoted Synthesis Strategies

Ultrasound irradiation has been recognized as an environmentally friendly and efficient method for promoting chemical reactions. tandfonline.com The application of ultrasound in organic synthesis can lead to shorter reaction times, higher yields, and milder reaction conditions compared to traditional methods. nih.govrsc.org The mechanical and chemical effects of acoustic cavitation are responsible for the observed rate enhancements. nih.govrsc.org

In the synthesis of quinoline derivatives, ultrasound has been utilized to accelerate various reactions. For example, a green and efficient synthesis of hybrid quinoline-imidazole derivatives was developed using ultrasound irradiation for both the N-alkylation of the imidazole (B134444) ring and the subsequent Huisgen [3+2] dipolar cycloaddition. rsc.orgrsc.org This method resulted in significantly reduced reaction times and improved yields compared to conventional thermal heating. rsc.org

Another application involves the one-pot, three-component synthesis of 2-substituted quinolines in water, catalyzed by SnCl₂·2H₂O under ultrasound irradiation. nih.govresearchgate.net This approach offers a rapid and convenient route to these compounds in good yields. nih.govresearchgate.net The use of water as a solvent further enhances the green credentials of this methodology. nih.govresearchgate.net The synthesis of novel quinazoline derivatives, structurally related to quinolines, has also been successfully achieved using an ultrasound-promoted Bischler cyclization, highlighting the broad applicability of this technique. nih.gov

Catalyst-Mediated Quinoline Annulation and Functionalization (e.g., Transition Metal Catalysis, Organocatalysis)

Catalyst-mediated reactions have become indispensable in modern organic synthesis, providing efficient and selective pathways to complex molecules. frontiersin.org Transition metal catalysis, in particular, has revolutionized the synthesis of quinoline derivatives through C-H activation and functionalization, offering atom-economical and regioselective methods. acs.orgnih.govnih.govscilit.com

Transition Metal Catalysis:

Various transition metals, including palladium (Pd), rhodium (Rh), copper (Cu), cobalt (Co), and iron (Fe), have been employed in the synthesis and functionalization of quinolines. frontiersin.orgias.ac.in These catalysts can facilitate a wide range of transformations, such as arylation, alkenylation, and amination of the quinoline core. nih.gov

Palladium (Pd): Palladium catalysts are widely used for C-H arylation of quinoline N-oxides with aryl bromides, proceeding through a Pd(0)/Pd(II) catalytic cycle. nih.gov

Rhodium (Rh): Rhodium catalysts have been utilized for the C-8 allylation of quinoline N-oxides and for [3+3]-annulation reactions with cyclopropenones to access functionalized 2-quinolones. rsc.orgrsc.orgresearchgate.net

Copper (Cu): Copper-catalyzed reactions include the annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines to yield 4-trifluoromethyl quinolines and the dehydrogenative amination of quinoline N-oxides. mdpi.comnih.gov Copper nanoparticles have also been used as catalysts in Knoevenagel condensation reactions to produce quinoline-acridine hybrids. nih.gov

Cobalt (Co): Cobalt catalysts have been used for the cyclization of acetophenones and anilines to obtain various quinoline skeletons. mdpi.com

Iron (Fe): Iron catalysts have been employed for the direct C-H activation and functionalization of quinoline-N-oxides. rsc.org An iron(III) chloride-phenanthroline complex has been used for the visible-light-driven hydroxyalkylation of quinoline. mdpi.com

Organocatalysis:

While transition metal catalysis is dominant, organocatalysis also offers valuable strategies for quinoline synthesis, often under metal-free conditions. nih.gov For example, p-toluenesulfonic acid (p-TSA·H₂O) has been used to catalyze a one-pot, three-component reaction of arylamines, benzaldehydes, and styrene oxides to produce 2,3-diarylquinolines. thieme-connect.com

| Catalyst System | Reaction Type | Reactants | Key Features | Reference |

| Palladium (Pd(OAc)₂) | C2 Arylation | Quinoline N-oxides, Aryl bromides | C-H activation | nih.gov |

| Rhodium ([RhCp*Cl₂]₂) | C-8 Allylation | Quinoline N-oxides, Vinylcyclopropanes | C-H activation, Room temperature | rsc.orgresearchgate.net |

| Copper (Cu(OAc)₂) | C2 Amination | Quinoline N-oxides, Amines/Amides | Dehydrogenative coupling | nih.gov |

| Cobalt (Co(III)) | Cyclization | Acetophenone, Aniline | Broad functional group tolerance | mdpi.com |

| Iron (FeCl₃-phenanthroline) | Hydroxyalkylation | Quinoline, Carboxylic acids | Visible-light driven | mdpi.com |

| p-Toluenesulfonic acid (p-TSA·H₂O) | Three-Component Reaction | Arylamines, Benzaldehydes, Styrene oxides | Metal-free, One-pot | thieme-connect.com |

One-Pot and Multi-Component Reaction Approaches

One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. nih.govnih.govmdpi.comcaltech.edu This approach offers significant advantages in terms of step economy, atom economy, and reduced waste generation. nih.govnih.gov

The synthesis of quinoline derivatives has greatly benefited from the development of novel MCRs. researchgate.net A variety of three-component reactions have been reported for the synthesis of functionalized quinolines. For instance, the reaction of an arylamine, a benzaldehyde, and a styrene oxide catalyzed by p-TSA·H₂O provides a straightforward route to 2,3-diarylquinolines. thieme-connect.comresearchgate.net Another example is the synthesis of tetrahydroquinoline Mannich bases through a one-pot, three-component condensation of formaldehyde, an amine, and tetrahydroquinoline. nih.gov

Furthermore, tandem three-component reactions have been developed for the synthesis of more complex quinoline-based tetracycles. nih.gov These reactions often involve the in-situ generation of reactive intermediates that undergo further transformations to build the final heterocyclic framework. windows.net The combination of MCRs with enabling technologies like microwave irradiation can further enhance the efficiency and speed of these synthetic processes. acs.org

| Reaction Type | Number of Components | Reactants | Key Features | Reference |

| Diarylquinoline Synthesis | Three | Arylamine, Benzaldehyde, Styrene oxide | Metal-free, p-TSA·H₂O catalyzed | thieme-connect.comresearchgate.net |

| Tetrahydroquinoline Mannich Base Synthesis | Three | Formaldehyde, Amine, Tetrahydroquinoline | Condensation reaction | nih.gov |

| Quinoline-based Tetracycle Synthesis | Three | Heteroaromatic amine, Methyl 2-formylbenzoate, Isocyanide | Tandem reaction | nih.gov |

| Dihydropyridopyrimidine Synthesis | Three | Formyl-quinoline, Primary heterocyclic amine, Cyclic 1,3-diketone | Microwave-assisted, Catalyst-free | acs.org |

Purification and Isolation Methodologies for this compound

The purification and isolation of the target compound are crucial steps in any synthetic procedure to obtain a product of high purity. For quinoline derivatives, including this compound, a variety of standard purification techniques can be employed. The choice of method depends on the physical and chemical properties of the compound and the impurities present.

Commonly used purification methods include:

Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving the impurities in the solution. For some quinoline derivatives, solvents like ethanol or heptane have been used for recrystallization. jmpas.comacs.org The choice of solvent is critical and may require screening of different options to achieve optimal purification.

Column Chromatography: This is a versatile technique for separating mixtures of compounds. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial for achieving good separation. However, some quinoline derivatives, such as quinoline-3,4-diones, have been reported to be unstable on silica gel, leading to decomposition. reddit.com In such cases, alternative stationary phases like deactivated silica, florisil, or cellulose might be considered. reddit.com For acid-sensitive or base-sensitive compounds, the stationary phase can be deactivated with triethylamine or sodium bicarbonate, respectively. reddit.com

Washing: Simple washing of the crude product with a suitable solvent can sometimes be effective in removing impurities, especially if there is a significant difference in solubility between the product and the impurities. reddit.com

Acid-Base Extraction: For quinoline derivatives containing basic nitrogen atoms, acid-base extraction can be an effective purification method. The compound can be protonated with an acid to form a water-soluble salt, which can then be separated from non-basic impurities. The free base can be regenerated by treatment with a base.

The synthesis of related diaminoquinolines, such as 7,8-diaminoquinoline, often involves the reduction of a nitro group, and the final product may be isolated as a hydrochloride salt. researchgate.net This suggests that for this compound, isolation as a salt could also be a viable purification strategy.

Given the potential for instability of some quinoline derivatives, especially those with multiple functional groups, it may be necessary to perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation due to oxygen or moisture. reddit.com

Structural Elucidation and Spectroscopic Characterization of 5 Chloroquinoline 3,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms. For 5-chloroquinoline-3,4-diamine, both proton (¹H) and carbon-¹³ (¹³C) NMR, along with two-dimensional techniques, are employed to assemble a complete structural picture.

Proton NMR spectra provide information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a quinoline (B57606) derivative, the aromatic protons appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the amino groups (-NH₂) would be expected to appear as broad singlets, and their chemical shifts can be influenced by solvent, concentration, and temperature.

Detailed spectral data, including specific chemical shifts (δ) and coupling constants (J), are essential for the unambiguous assignment of each proton in the this compound structure. These parameters reveal the connectivity between adjacent protons.

Interactive Data Table: Representative ¹H NMR Data for Quinoline Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

| Quinoline N-oxide | CDCl₃ | H-8 | 8.72 (d) | 8.8 | rsc.org |

| H-2 | 8.52 (dd) | 6.0, 0.6 | rsc.org | ||

| H-5 | 7.85 (d) | 8.1 | rsc.org | ||

| H-6, H-7 | 7.79–7.70 (m) | rsc.org | |||

| H-3 | 7.28 (dd) | 8.5, 6.2 | rsc.org | ||

| 5-Bromoquinoline N-oxide | CDCl₃ | H-2 | 8.72 (d) | 8.9 | rsc.org |

| H-4 | 8.53 (d) | 6.0 | rsc.org | ||

| H-6 | 8.06 (d) | 8.8 | rsc.org | ||

| H-8 | 7.89 (dd) | 7.5, 0.9 | rsc.org | ||

| H-7 | 7.57 (dd) | 8.8, 7.6 | rsc.org | ||

| H-3 | 7.37 (dd) | 8.8, 6.1 | rsc.org | ||

| 4-Chloroquinoline N-oxide | CDCl₃ | H-8 | 8.81–8.74 (m) | rsc.org | |

| H-2 | 8.44 (d) | 6.6 | rsc.org | ||

| H-5 | 8.22 (dd) | 8.3, 0.9 | rsc.org | ||

| H-6 | 7.84 (ddd) | 8.6, 7.0, 1.4 | rsc.org | ||

| H-7 | 7.76 (ddd) | 8.2, 7.0, 1.2 | rsc.org | ||

| H-3 | 7.38 (d) | 6.6 | rsc.org |

Note: This table provides representative data for related quinoline structures to illustrate typical chemical shifts and coupling patterns. The specific data for this compound would require experimental measurement.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronegativity of attached atoms. Aromatic carbons typically resonate in the range of δ 110-160 ppm. The carbon atom attached to the chlorine (C-5) would be expected to show a characteristic chemical shift due to the inductive effect of the halogen. The multiplicities of the signals (singlet, doublet, triplet, quartet), determined through techniques like DEPT (Distortionless Enhancement by Polarization Transfer), indicate the number of attached protons (quaternary, CH, CH₂, CH₃).

Interactive Data Table: Representative ¹³C NMR Data for Quinoline Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |

| Quinoline N-oxide | CDCl₃ | C-2 | 141.5 | rsc.org |

| C-4 | 135.6 | rsc.org | ||

| C-8a, C-5 | 130.5 | rsc.org | ||

| C-7 | 128.7 | rsc.org | ||

| C-6 | 128.1 | rsc.org | ||

| C-4a | 126.1 | rsc.org | ||

| C-3 | 120.9 | rsc.org | ||

| C-8 | 119.7 | rsc.org | ||

| 5-Bromoquinoline N-oxide | CDCl₃ | C-2 | 142.6 | rsc.org |

| C-4 | 135.8 | rsc.org | ||

| C-8a | 132.7 | rsc.org | ||

| C-6 | 130.3 | rsc.org | ||

| C-7 | 129.9 | rsc.org | ||

| C-4a | 125.1 | rsc.org | ||

| C-3 | 122.3 | rsc.org | ||

| C-8 | 121.7 | rsc.org | ||

| C-5 | 119.7 | rsc.org | ||

| 4-Chloroquinoline N-oxide | CDCl₃ | C-2 | 142.2 | rsc.org |

| C-4 | 135.1 | rsc.org | ||

| C-8a | 131.2 | rsc.org | ||

| C-6 | 129.9 | rsc.org | ||

| C-7 | 129.7 | rsc.org | ||

| C-5 | 128.1 | rsc.org | ||

| C-4a | 125.2 | rsc.org | ||

| C-8 | 121.0 | rsc.org | ||

| C-3 | 120.4 | rsc.org |

Note: This table provides representative data for related quinoline structures to illustrate typical chemical shifts. The specific data for this compound would require experimental measurement.

Two-dimensional (2D) NMR experiments are crucial for establishing the complete bonding network of a molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing out the proton-proton connectivity within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This technique is particularly valuable for identifying quaternary carbons (which have no attached protons) and for connecting different fragments of the molecule. For instance, correlations from the amino protons to carbons in the quinoline ring would confirm their position.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

N-H Stretching : The two amino groups (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C=C and C=N Stretching : The aromatic quinoline ring will show multiple sharp bands in the 1400-1650 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations.

C-N Stretching : The stretching vibrations of the C-N bonds of the amino groups will appear in the 1250-1350 cm⁻¹ range.

C-Cl Stretching : The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

N-H Bending : The bending vibrations of the amino groups will be observed around 1600 cm⁻¹.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Amino (-NH₂) | Bending (Scissoring) | ~1600 |

| Aromatic Ring (C=C, C=N) | Stretching | 1400 - 1650 |

| C-N (Aromatic Amine) | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 600 - 800 |

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. A characteristic band for the azide (B81097) group, if present as in a precursor like 4-azido-7-chloroquinoline, would appear around 1300 cm⁻¹ due to the ν(NN) mode. researchgate.net The analysis of the Raman spectrum, often supported by theoretical calculations such as Density Functional Theory (DFT), can help to unambiguously characterize the main vibrational bands. researchgate.net

Mass Spectrometry

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. This technique is instrumental in determining the molecular weight of a compound and confirming its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules, allowing for the determination of their molecular weight with a high degree of accuracy. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer.

For this compound, ESI-MS analysis typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. Other adduct ions, such as those with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed depending on the solvent system and the presence of salts. nih.govresearchgate.net The formation of multiple charged ions can also occur, providing several independent measurements of the molecular weight from a single spectrum. unm.edu The observation of these characteristic ions allows for the confident determination of the nominal molecular weight of the compound. unm.edu

Table 1: Representative ESI-MS Data for Chloroquinoline Derivatives

| Compound Type | Ion Observed | Significance |

|---|---|---|

| Tetrahydropyrazino[2,3-c]quinolin-5(6H)-ones | [M+H]⁺, [M+Na]⁺, [M+K]⁺, [2M+Na]⁺ | Confirms molecular weight and indicates potential for dimer formation or aggregation in the ESI source. nih.gov |

| General Small Molecules | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Standard adducts observed in positive ion mode ESI-MS, used for molecular weight confirmation. researchgate.netucdavis.edu |

While ESI-MS provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with very high precision, typically to within a few parts per million (ppm). scielo.brscirp.org This level of accuracy is crucial for confirming the elemental composition of a newly synthesized compound like this compound. By comparing the experimentally measured exact mass to the calculated theoretical mass for the proposed chemical formula (C₉H₈ClN₃), a definitive confirmation of the compound's identity can be achieved. Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) are often used for such precise measurements. scielo.br

Table 2: HRMS for Confirmation of Molecular Formula

| Parameter | Description |

|---|---|

| Purpose | To determine the exact mass of a molecule and confirm its elemental composition. scielo.brscirp.org |

| Technique | Often utilizes high-resolution analyzers like FT-ICR or Orbitrap. scielo.brmdpi.com |

| Precision | Typically provides mass accuracy in the parts per million (ppm) range. researchgate.netscielo.br |

| Data Interpretation | The experimentally measured mass is compared to the calculated mass for the expected molecular formula. A small mass error provides strong evidence for the proposed structure. |

X-ray Crystallography and Single-Crystal X-ray Diffraction Analysis

For this compound, a single crystal of suitable quality is grown, often by slow evaporation of a solvent or by vapor diffusion. researchgate.net This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. uol.deuliege.be The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded by a detector. uol.de

Analysis of this diffraction pattern allows for the construction of an electron density map of the molecule, from which the positions of the individual atoms can be determined. uol.de This provides a definitive structural proof and reveals details about intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. The resulting structural data, including unit cell dimensions and atomic coordinates, are crucial for understanding the molecule's properties. uhu-ciqso.es Studies on related quinoline derivatives have successfully used this technique to elucidate their molecular structures. nih.govrsc.org

Table 3: Key Information Obtained from Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. uhu-ciqso.es |

| Bond Lengths | The distances between bonded atoms. uhu-ciqso.esuol.de |

| Bond Angles | The angles formed between three connected atoms. uhu-ciqso.esuol.de |

| Torsional Angles | The dihedral angles that define the conformation of the molecule. |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. uliege.be |

| Intermolecular Interactions | Reveals non-covalent interactions like hydrogen bonds and π-π stacking that stabilize the crystal structure. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. williams.edu This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. ubbcluj.rodavuniversity.org The UV-Vis spectrum of this compound is expected to show characteristic absorption bands that arise from its aromatic quinoline core and the presence of the amino substituents.

The key electronic transitions observed in molecules like this compound are typically π → π* and n → π* transitions. davuniversity.org

π → π transitions:* These are generally high-energy transitions that occur in compounds with conjugated π-systems, such as the quinoline ring. They result in strong absorption bands.

n → π transitions:* These lower-energy transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms of the diamine groups, to an anti-bonding π* orbital of the aromatic ring. These transitions are typically less intense than π → π* transitions. williams.edu

The position of the absorption maximum (λmax) and the molar absorptivity (ε) are important parameters obtained from a UV-Vis spectrum. numberanalytics.com The solvent used can influence the spectrum by stabilizing or destabilizing the ground and excited states, leading to shifts in the absorption bands. williams.edu The UV-Vis spectrum serves as a useful tool for qualitative analysis and for characterizing the electronic structure of the molecule. numberanalytics.com

Table 4: Typical Electronic Transitions in Aromatic Amines

| Transition Type | Description | Expected Intensity |

|---|---|---|

| **π → π*** | Excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. davuniversity.org | High |

| **n → π*** | Excitation of an electron from a non-bonding (lone pair) orbital to an anti-bonding π* orbital. davuniversity.org | Low to Medium |

Advanced Computational and Theoretical Investigations of 5 Chloroquinoline 3,4 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics, by calculating the electron density of a system. For molecules like 5-Chloroquinoline-3,4-diamine, DFT offers a balance of accuracy and computational efficiency.

Geometry optimization is a fundamental DFT procedure used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process calculates forces on each atom and adjusts their positions until a minimum energy state is reached. The resulting optimized structure provides key parameters such as bond lengths, bond angles, and dihedral angles.

Conformational analysis further explores the different spatial arrangements (conformers) of a molecule that can arise from the rotation around single bonds. For this compound, this would involve analyzing the rotation of the amino groups relative to the quinoline (B57606) plane to identify the most stable conformers and the energy barriers between them.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Related Chloroquinoline Derivative (2-chloroquinoline-3-carboxaldehyde) Note: This data is for a related compound and serves to illustrate the type of parameters obtained from DFT calculations.

| Parameter | Bond | Calculated Length (Å) nih.gov |

| Bond Length | C2–Cl13 | 1.751 |

| Bond Length | C–O | 1.206 |

| Bond Length | C–C (range) | 1.375 - 1.487 |

| Bond Length | C–H (range) | 1.083 - 1.112 |

Frontier Molecular Orbitals (FMO): The electronic and reactive behavior of a molecule is largely governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. bohrium.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In a computational study of the related 6-chloroquinoline, the HOMO was found to be distributed over the entire molecule, while the LUMO was concentrated on the benzene (B151609) ring. dergipark.org.trnih.gov This suggests that the benzene portion of the ring is the primary site for accepting electrons in a reaction. The calculated HOMO-LUMO energy gap for 6-chloroquinoline was determined to be -4.83 eV, providing a quantitative measure of its reactivity. dergipark.org.tr

Molecular Electrostatic Potential (MEP): An MEP map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to identify regions of varying charge. Red areas indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas represent positive potential, which are electron-poor and prone to nucleophilic attack. nih.govarabjchem.org Green and yellow areas denote regions of neutral or intermediate potential.

For 6-chloroquinoline, the MEP analysis revealed that the most negative potential (red) is localized around the nitrogen atom, identifying it as the primary site for electrophilic interactions. dergipark.org.trnih.gov Conversely, the hydrogen atoms of the quinoline ring exhibit a positive potential (blue), marking them as sites for nucleophilic interactions. dergipark.org.tr Such an analysis for this compound would be crucial in predicting its intermolecular interaction patterns, including hydrogen bonding capabilities mediated by the diamino groups and the quinoline nitrogen.

Non-covalent interactions (NCIs) such as hydrogen bonds, van der Waals forces, and steric repulsions are critical in determining the supramolecular chemistry, crystal packing, and biological activity of a molecule. researchgate.net NCI analysis is a computational method that identifies and visualizes these weak interactions in real space. researchgate.net

This technique is based on the electron density (ρ) and its derivative, the Reduced Density Gradient (RDG). researchgate.net By plotting the RDG against the electron density, regions of non-covalent interaction can be isolated. These interactions are then typically visualized as isosurfaces in a 3D molecular plot, color-coded to differentiate their nature:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weaker van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes. researchgate.net

A specific NCI analysis for this compound has not been reported in the searched literature. However, this analysis would be invaluable for understanding how the molecule interacts with itself in a crystal lattice or with biological targets like enzymes or receptors, highlighting the specific roles of the amino groups, the chlorine atom, and the aromatic system in forming stabilizing or destabilizing contacts.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. nih.govslideshare.net It is a powerful tool for predicting electronic absorption spectra (like UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. dergipark.org.tr The theory also provides information on the oscillator strength of these transitions, which relates to the intensity of the corresponding absorption peaks. dergipark.org.tr

While TD-DFT calculations specific to this compound are not available, a study on 6-chloroquinoline performed in the gas phase provides a relevant example. dergipark.org.trnih.gov The calculations predicted several electronic transitions, with the most significant one occurring at a wavelength of 289.43 nm with an oscillator strength of 0.0963. dergipark.org.trnih.gov This corresponds to a HOMO-LUMO transition and is in good agreement with experimental UV-Vis data. dergipark.org.trnih.gov Applying TD-DFT to this compound would similarly help in interpreting its experimental UV-Vis spectrum and understanding its photophysical properties.

DFT calculations are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental data.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are used to predict a molecule's infrared (IR) and Raman spectra. By computing the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra. nih.gov In a study of 2-chloroquinoline-3-carboxaldehyde, DFT calculations at the B3LYP/6–311++G(d,p) level were used to assign the vibrational modes observed in its experimental IR and Raman spectra. nih.gov A similar analysis for this compound would confirm its structural characterization by assigning specific vibrational modes to the stretching and bending of its functional groups (C-Cl, N-H, C=N, etc.).

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. dergipark.org.trwikipedia.org Theoretical predictions can help assign peaks in complex experimental NMR spectra. For 6-chloroquinoline, ¹H and ¹³C chemical shifts were calculated using the GIAO method. dergipark.org.trnih.gov The calculated values showed a strong correlation with experimental data, aiding in the unambiguous assignment of each proton and carbon in the molecule. dergipark.org.trnih.gov

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for 6-Chloroquinoline Note: This data is for a related compound and serves to illustrate the predictive power of DFT-GIAO calculations. All values are in ppm.

| Carbon Atom | Experimental Shift (ppm) dergipark.org.tr | Calculated Shift (ppm) dergipark.org.tr |

| C2 | 150.78 | 152.01 |

| C3 | 121.55 | 123.49 |

| C4 | 136.00 | 137.03 |

| C5 | 128.53 | 129.51 |

| C6 | 131.57 | 131.91 |

| C7 | 130.40 | 131.21 |

| C8 | 127.05 | 128.32 |

| C9 | 147.28 | 148.56 |

| C10 | 128.00 | 129.21 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. youtube.com The fundamental principle is that the structural and physicochemical properties of a molecule determine its activity. nih.gov For a compound class like 4-aminoquinolines, which are known for their antimalarial properties, QSAR is a valuable tool for drug discovery. nih.gov

A QSAR model is built using a dataset of compounds with known activities (e.g., IC₅₀ values). youtube.com For each compound, a set of numerical parameters, or "descriptors," are calculated to represent its structural, electronic, or physicochemical properties. These can include steric, electronic, and hydrophobic parameters. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

In the context of antimalarial 4-aminoquinolines, several QSAR studies have been conducted to understand the features required for activity against Plasmodium falciparum, the parasite responsible for malaria. youtube.com For example, a study involving 349 quinoline derivatives developed 2D and 3D-QSAR models to predict their inhibitory activity against the parasite. youtube.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were used to create 3D models that map the steric and electrostatic fields around the molecules, identifying regions where bulky groups or specific charges enhance or diminish activity. youtube.com

Molecular Docking Simulations for Ligand-Receptor Interactions

For instance, molecular docking studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives have been conducted to evaluate their potential as inhibitors of the COVID-19 main protease (Mpro), an essential enzyme for viral replication nih.gov. In these studies, the chloroquinoline moiety played a significant role in the binding affinity. The docking scores, which represent the binding energy, for these compounds ranged from -5.4 to -8.0 kcal/mol nih.gov. The interactions observed typically involved hydrogen bonds with key amino acid residues in the active site, such as GLU166, LEU141, CYS145, and GLY143 nih.gov.

Similarly, other quinoline derivatives have been investigated as potential inhibitors for different targets. For example, various synthesized quinoline derivatives have been docked against the HIV reverse transcriptase enzyme. The results of these studies showed that chloro- and bromo-substituted quinolines could achieve high docking scores, with some compounds exhibiting better binding affinity than standard drugs like rilpivirine and elvitegravir nih.gov. These interactions were often characterized by hydrophobic interactions and hydrogen bonding with residues like LYS101 and TRP229 nih.gov.

Given the structural features of this compound, specifically the chloro-substituted quinoline core and the vicinal diamine groups, it is plausible that this compound could also form significant interactions with the active sites of various enzymes. The diamine group, in particular, could act as a hydrogen bond donor, while the quinoline ring system could participate in π-stacking and hydrophobic interactions.

Table 1: Representative Molecular Docking Data for Chloroquinoline Derivatives against Various Protein Targets

| Compound Class | Protein Target | Range of Docking Scores (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | COVID-19 Main Protease (6LU7) | -5.4 to -8.0 | GLU166, LEU141, CYS145, GLY143, HIS163, SER144 nih.govresearchgate.net |

| Chloro- and bromo-substituted quinoline derivatives | HIV Reverse Transcriptase | up to -10.67 | LYS101, TRP229 nih.gov |

This table presents data from studies on compounds structurally related to this compound to illustrate the potential for molecular docking simulations.

In Silico Pharmacokinetic Predictions (Focus on theoretical properties relevant to research design and compound disposition)

In addition to predicting ligand-receptor interactions, computational tools can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These in silico pharmacokinetic predictions are vital for early-stage drug development, as they help to identify potential liabilities that could lead to poor bioavailability or undesirable side effects. While specific ADME predictions for this compound are not available, the analysis of similar 4-aminoquinoline (B48711) and chloroquinoline derivatives provides a useful framework for understanding its likely pharmacokinetic profile nih.govucsf.edu.

A critical aspect of in silico ADME prediction is the assessment of a compound's "drug-likeness," often evaluated using guidelines such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally have a molecular weight of less than 500 daltons, a logP (a measure of lipophilicity) of less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Most small molecule quinoline derivatives, including those with chloro-substitutions, are designed to be compliant with these rules to enhance their potential for oral bioavailability nih.gov.

In silico tools can also predict various other pharmacokinetic parameters. For example, for a series of novel 7-chloroquinoline-benzimidazole hybrids, ADME properties were computationally investigated. Predictions for parameters such as MLOGP (Moriguchi octanol-water partition coefficient), topological polar surface area (TPSA), and the number of rotatable bonds were calculated. These parameters are important for predicting oral absorption and cell permeability. For instance, a high MLOGP value (>4.15) can indicate high lipophilicity and potentially poor aqueous solubility mdpi.com.

Furthermore, computational models can predict a compound's interaction with metabolic enzymes, such as the cytochrome P450 (CYP) family. For example, many 4-aminoquinoline derivatives are known to inhibit CYP2D6 ucsf.edu. Predicting such interactions early can guide the design of compounds with a lower risk of drug-drug interactions. Other predictable properties include plasma protein binding, blood-brain barrier penetration, and potential for hepatotoxicity.

Table 2: Predicted In Silico ADME Properties for a Representative Set of Chloroquinoline Derivatives

| Parameter | Predicted Value Range | Implication for Pharmacokinetics |

|---|---|---|

| Molecular Weight (g/mol) | < 500 | Good potential for oral bioavailability nih.gov |

| MLOGP | 2.0 - 5.0 | Moderate to high lipophilicity, may affect solubility mdpi.com |

| Topological Polar Surface Area (TPSA) (Ų) | 60 - 120 | Influences membrane permeability and oral absorption |

| Hydrogen Bond Donors | 1 - 4 | Adherence to Lipinski's Rule of Five nih.gov |

| Hydrogen Bond Acceptors | 3 - 8 | Adherence to Lipinski's Rule of Five nih.gov |

| CYP2D6 Inhibition | Often predicted as inhibitors | Potential for drug-drug interactions ucsf.edu |

This table is a composite of typical predicted values for chloroquinoline derivatives and is intended to be illustrative of the types of data generated in silico. The exact values for this compound would require specific computational analysis.

Chemical Reactivity and Derivatization Studies of 5 Chloroquinoline 3,4 Diamine

Reactions Involving Amine Functionalities

The vicinal diamine groups at the C-3 and C-4 positions are highly nucleophilic and are the primary sites for derivatization. Their reactivity is characteristic of aromatic amines, enabling the formation of amides, Schiff bases, and, most significantly, serving as a foundation for the construction of fused heterocyclic rings.

The primary amine groups of 5-Chloroquinoline-3,4-diamine readily undergo acylation with reagents such as acid chlorides and anhydrides. For instance, reaction with acetylating agents like acetic anhydride (B1165640) would be expected to yield mono- or di-acetylated products, depending on the stoichiometry and reaction conditions. This reaction typically proceeds by nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent.

Alkylation of the amine groups can be achieved using alkyl halides. These reactions introduce alkyl substituents onto the nitrogen atoms, modifying the steric and electronic properties of the molecule. The degree of alkylation can be controlled by the choice of reagents and reaction conditions. Both acylation and alkylation are fundamental steps in synthesizing derivatives with potentially altered biological activities or physical properties.

The reaction of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. ekb.egnih.gov This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the characteristic azomethine (-C=N-) group. tcichemicals.com Given the presence of two amine groups, reactions with dicarbonyl compounds or two equivalents of a monocarbonyl compound can lead to the formation of bis-Schiff bases. A typical reaction involves refluxing the diamine with an aromatic aldehyde, often in the presence of an acid catalyst like glacial acetic acid in a solvent such as ethanol. rsc.org The resulting Schiff bases are important intermediates and can be used in the synthesis of various heterocyclic systems and as ligands for metal complexes.

Table 1: Representative Schiff Base Formation Reaction

| Reactant 1 | Reactant 2 | Product Type | Typical Conditions |

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Mono- or Bis-Schiff Base | Ethanol, catalytic acid, reflux |

| This compound | Ketone (e.g., Acetone) | Mono- or Bis-Schiff Base | Ethanol, reflux |

The ortho-diamine arrangement in this compound is a classic precursor for the synthesis of fused five- and six-membered heterocyclic rings. This is one of the most important areas of its derivatization.

Imidazo[4,5-c]quinolines: The most common cyclization reaction involves the condensation with one-carbon synthons. For example, heating the diamine with formic acid or triethyl orthoformate results in the formation of the corresponding fused imidazole (B134444) ring, yielding a 5-chloro-1H-imidazo[4,5-c]quinoline derivative. researchgate.netnih.govorganic-chemistry.org This transformation, known as the Phillips cyclization, is a cornerstone in the synthesis of this class of compounds.

Fused Triazines: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) can lead to the formation of a fused 1,2,3-triazole ring (an azido (B1232118) derivative), which can then be used to form triazine systems. More direct routes to fused 1,2,4-triazines can be envisioned through reaction with reagents like cyanogen (B1215507) bromide followed by cyclization with hydrazines.

Fused Pyrazoles and Other Systems: Condensation with 1,3-dicarbonyl compounds, such as β-ketoesters (e.g., ethyl acetoacetate), can lead to the formation of a seven-membered diazepine (B8756704) ring fused to the quinoline (B57606) core. To form a fused pyrazole (B372694) ring, a different synthetic strategy would typically be required, often starting from a precursor other than the diamine itself, though intramolecular cyclization pathways from suitably derivatized diamines are possible. nih.govnih.gov

Table 2: Examples of Cyclization Reactions

| Reagent | Fused Ring System Formed | Resulting Compound Class |

| Formic Acid / Triethyl Orthoformate | Imidazole | Imidazo[4,5-c]quinoline |

| Nitrous Acid (NaNO₂) | 1,2,3-Triazole | Triazolo[4,5-c]quinoline |

| β-Dicarbonyl Compounds | Diazepine | Diazepino[4,5-c]quinoline |

Reactions Involving the Chloro-Substituent

The chlorine atom at the 5-position of the quinoline ring is susceptible to replacement by various nucleophiles and can participate in transition metal-catalyzed cross-coupling reactions, providing a powerful handle for further molecular elaboration. The electronic nature of the quinoline ring system, influenced by the nitrogen heteroatom and the diamine substituents, affects the reactivity of this position.

The C-5 chloro group can be displaced by a range of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net The reactivity of this position is generally lower than that of chloro-substituents at the 2- or 4-positions of the quinoline ring, which are more activated by the ring nitrogen. However, under appropriate conditions (e.g., high temperature, use of a catalyst, or reaction with strong nucleophiles), substitution can be achieved.

Typical nucleophiles that can displace the chlorine include:

Amines: Reaction with primary or secondary amines, often in a high-boiling solvent like DMSO or in the presence of a copper catalyst, can yield 5-amino-substituted quinoline derivatives. nih.gov

Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) or phenoxides can produce the corresponding 5-ether derivatives.

Thiols: Thiolates can displace the chlorine to form 5-thioether compounds.

The success of these reactions often depends on the specific nucleophile and the reaction conditions employed.

The 5-chloro position serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. researchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the 5-chloroquinoline (B16772) core with an organoboron reagent (boronic acid or ester) to form a C-C bond. researchgate.net The reaction is typically catalyzed by a palladium(0) complex with suitable phosphine (B1218219) ligands (e.g., Pd(PPh₃)₄) in the presence of a base such as potassium carbonate or cesium carbonate. nih.gov This method is highly versatile for introducing aryl or vinyl groups at the 5-position.

Sonogashira Coupling: To introduce an alkyne moiety at the 5-position, the Sonogashira coupling is employed. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction involves a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base. beilstein-journals.org The 5-chloroquinoline is reacted with a terminal alkyne to form a 5-alkynylquinoline derivative. The reaction is known for its mild conditions and tolerance of various functional groups.

These cross-coupling reactions are powerful tools for the late-stage functionalization of the quinoline scaffold, allowing for the synthesis of complex molecules from the this compound precursor.

Table 3: Common Cross-Coupling Reactions at the 5-Chloro Position

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Base | C(sp²)-C(sp²) | 5-Aryl/Vinyl-quinoline |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) | 5-Alkynyl-quinoline |

Modifications of the Quinoline Ring System via Electrophilic or Nucleophilic Aromatic Substitution

The quinoline ring system is, in principle, susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these transformations is dictated by the electronic properties of the quinoline nucleus itself and the directing effects of the substituents already present.

Electrophilic Aromatic Substitution (EAS):

In the quinoline scaffold, the benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring, which is deactivated by the electron-withdrawing nitrogen atom. Consequently, electrophilic substitution reactions on quinoline typically occur at positions 5 and 8. beilstein-journals.org

For this compound, the directing effects of the substituents must be considered:

Amino Groups (-NH2): The two amino groups at positions 3 and 4 are powerful activating groups and are ortho-, para-directing. Their strong electron-donating nature significantly increases the electron density of the entire quinoline ring system, particularly the benzene ring.

Chloro Group (-Cl): The chlorine atom at position 5 is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho-, para-director for incoming electrophiles.

The combined influence of these groups suggests a complex reactivity pattern. The powerful activating effect of the amino groups would likely dominate, making the benzene portion of the molecule highly reactive towards electrophiles. The primary sites for substitution would be predicted based on the cumulative directing effects of the amino and chloro groups.

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution on the quinoline ring is generally favored at the 2- and 4-positions of the pyridine ring, as these positions are electron-deficient. beilstein-journals.org The presence of a good leaving group at these positions facilitates the reaction.

Exploration of this compound as a Versatile Synthetic Synthon for Complex Molecular Architectures

The most significant and widely exploited aspect of the chemical reactivity of this compound is the synthetic utility of the ortho-diamine functionality. This structural motif serves as a powerful building block, or synthon, for the construction of a variety of fused heterocyclic systems through cyclocondensation reactions with bifunctional electrophiles. This approach allows for the facile synthesis of complex polycyclic molecules with potential applications in medicinal chemistry and materials science.

The general strategy involves the reaction of the 3,4-diamine with reagents containing two electrophilic centers, leading to the formation of a new five- or six-membered ring fused to the quinoline core.

Synthesis of Fused Imidazoles:

A prominent example of this strategy is the synthesis of imidazo[4,5-c]quinoline derivatives. These compounds are of significant interest due to their diverse biological activities. The reaction of this compound with various carboxylic acids or their derivatives (such as aldehydes, acid chlorides, or orthoesters) provides a direct route to this fused heterocyclic system. The reaction typically proceeds via the formation of an intermediate amide, followed by intramolecular cyclization and dehydration.

The following interactive table summarizes representative examples of the synthesis of imidazo[4,5-c]quinoline derivatives from ortho-diaminoquinoline precursors.

| Reagent | Resulting Fused Ring System | Product Name |

| Formic acid | Imidazole | 6-Chloro-1H-imidazo[4,5-c]quinoline |

| Acetic anhydride | Imidazole | 6-Chloro-2-methyl-1H-imidazo[4,5-c]quinoline |

| Benzaldehyde | Imidazole | 6-Chloro-2-phenyl-1H-imidazo[4,5-c]quinoline |

| Trifluoroacetic acid | Imidazole | 6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]quinoline |

Synthesis of Fused Pyrazines:

Similarly, the reaction of this compound with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, leads to the formation of pyrazino[2,3-c]quinoline derivatives. This condensation reaction provides a straightforward method for constructing a six-membered heterocyclic ring fused to the quinoline scaffold.

The following interactive table illustrates the synthesis of pyrazino[2,3-c]quinoline derivatives.

| Reagent | Resulting Fused Ring System | Product Name |

| Glyoxal | Pyrazine | 7-Chloroquinoxalino[2,3-c]quinoline |

| Diacetyl (2,3-Butanedione) | Pyrazine | 7-Chloro-2,3-dimethylquinoxalino[2,3-c]quinoline |

| Benzil | Pyrazine | 7-Chloro-2,3-diphenylquinoxalino[2,3-c]quinoline |

These examples underscore the utility of this compound as a versatile synthon. The ability to readily construct complex, multi-ring systems from this precursor highlights its importance in the field of heterocyclic chemistry. Furthermore, the resulting fused quinoline architectures can serve as scaffolds for further functionalization, enabling the generation of diverse molecular libraries for various scientific investigations. The strategic application of multicomponent reactions involving this diamine also opens avenues for the rapid assembly of highly complex and novel molecular frameworks. nih.govrsc.org

Mechanistic Studies on Specific Molecular Targets (e.g., Enzyme Inhibition, Receptor Binding)

While direct mechanistic studies on this compound are not extensively documented, research on closely related 4-aminoquinoline (B48711) compounds, such as chloroquine (B1663885), provides significant insights into potential mechanisms of action. A primary mode of action for many quinoline derivatives, particularly in the context of malaria, is the inhibition of hemozoin formation. In the acidic food vacuole of the Plasmodium parasite, toxic heme, a byproduct of hemoglobin digestion, is detoxified by polymerization into hemozoin. Chloroquine is understood to cap the growing hemozoin polymer, preventing further detoxification and leading to a buildup of toxic heme that kills the parasite.

Furthermore, the basic nature of the diamine side chain suggests a tendency for these compounds to accumulate in acidic cellular compartments, such as lysosomes. This accumulation can lead to an increase in the intralysosomal pH, which may interfere with the function of acidic hydrolases and other lysosomal enzymes.

Some quinoline derivatives have also been investigated for their ability to inhibit specific enzymes. For instance, certain quinoline-based compounds have been shown to act as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme implicated in various neurological and psychiatric disorders. While this has not been specifically demonstrated for this compound, it highlights a potential avenue for the biological activity of this class of compounds.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of lead compounds. For derivatives of this compound, SAR studies have provided valuable information on how modifications to the quinoline core and its substituents influence biological activity.

The position and nature of substituents on the quinoline ring are critical. The 7-chloro group is often considered optimal for antimalarial activity in 4-aminoquinolines. Modifications at other positions can significantly alter efficacy. For example, the introduction of a methyl group at the 3-position has been shown to reduce activity, while an additional methyl group at the 8-position can abolish it entirely. pharmacy180.com

The nature of the side chain at the 4-position is also a key determinant of activity. For antimalarial 4-aminoquinolines, a dialkylaminoalkyl side chain with two to five carbon atoms between the nitrogen atoms is generally considered optimal for activity. pharmacy180.com The tertiary amine in the side chain is also deemed important. pharmacy180.com Studies on reversed chloroquine (RCQ) molecules, which combine a chloroquine-like moiety with a resistance-reversal-like moiety, have demonstrated that modifications to the side chain can overcome chloroquine resistance in P. falciparum.

In the context of anticancer activity, SAR studies of 4-aminoquinoline derivatives have shown that the substituent at the 7-position of the quinoline ring plays a significant role. Derivatives with a 7-chloro or 7-trifluoromethyl group often exhibit potent antiproliferative activity. The nature of the amine at the 4-position is also critical, with some studies indicating that specific side chains can enhance cytotoxicity against cancer cell lines.

In Vitro Efficacy against Relevant Biological Models (excluding clinical data)

Antimalarial Activity Research (e.g., Plasmodium falciparum inhibition)

Derivatives of this compound have been a cornerstone of antimalarial drug discovery efforts. The 4-aminoquinoline scaffold is present in many antimalarial drugs, with chloroquine being a prominent example. drugbank.com Numerous in vitro studies have demonstrated the potent activity of 4-amino-7-chloroquinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, the deadliest species of human malaria parasite.

New 4-amino- and 4-alkoxy-7-chloroquinolines carrying a linear dibasic side chain have shown submicromolar antimalarial activity against both the HB3 (CQS) and Dd2 (CQR) strains of P. falciparum. nih.gov Importantly, several of these compounds proved to be more potent against the Dd2 strain than chloroquine itself. nih.gov Other studies have synthesized 4-aminoquinolines that display high in vitro potency, with low nanomolar IC50 values, against both CQS and CQR strains of P. falciparum. plos.orgresearchgate.net These compounds were designed to be incapable of generating toxic quinone-imine metabolites, a known issue with the related drug amodiaquine. plos.orgresearchgate.net

The table below summarizes the in vitro antimalarial activity of selected 4-aminoquinoline derivatives against different P. falciparum strains.

| Compound Type | P. falciparum Strain | IC50 (nM) | Reference |

| 4-amino-7-chloroquinolines with linear dibasic side chain | Dd2 (CQR) | 19.9 - 53.0 | nih.gov |

| 4-aminoquinolines lacking hydroxyl group in side chain | CQS and CQR strains | Low nanomolar | plos.orgresearchgate.net |

Anticancer Activity Research (e.g., against specific human cancer cell lines)

The quinoline scaffold has been identified as a promising pharmacophore for the development of novel anticancer agents. arabjchem.org Derivatives of this compound have been evaluated for their cytotoxic activity against a variety of human cancer cell lines.

In one study, a series of 7-chloro-(4-thioalkylquinoline) derivatives were investigated for their cytotoxic activity against eight human cancer cell lines, including lung (A549), colon (HCT116), and leukemia (CCRF-CEM) cell lines. mdpi.comul.ie The results indicated that sulfonyl N-oxide derivatives exhibited higher cytotoxicity for cancer cell lines compared to sulfanyl (B85325) and sulfinyl derivatives. mdpi.comul.ie Another study reported a new class of 7-chloro-4-quinolinylhydrazone derivatives that exhibited good cytotoxic activity against at least three cancer cell lines: SF-295 (central nervous system), HCT-8 (colon), and HL-60 (leukemia), with IC50 values in the microgram per cubic centimeter range. arabjchem.org

Furthermore, a series of 4-aminoquinoline derivatives were synthesized and examined for their cytotoxic effects on two different human breast tumor cell lines, MCF7 and MDA-MB-468. nih.gov The compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as the most active in the series, showing particular potency against MDA-MB 468 cells. nih.gov

The table below presents a selection of 5-chloroquinoline derivatives and their reported in vitro anticancer activities.

| Derivative Class | Cancer Cell Line(s) | Activity | Reference |

| 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxides | A549, HCT116, CCRF-CEM | Higher cytotoxicity | mdpi.comul.ie |

| 7-chloro-4-quinolinylhydrazones | SF-295, HCT-8, HL-60 | Good cytotoxic activity | arabjchem.org |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB 468 | Potent activity | nih.gov |

Antimicrobial Activity Research (e.g., antibacterial, antifungal, antitubercular properties)

Quinoline derivatives have demonstrated a broad spectrum of antimicrobial activity, and research has explored their potential as antibacterial, antifungal, and antitubercular agents. nih.gov The versatile derivatization of the quinoline moiety has led to compounds with significant antimicrobial potencies. nih.gov

Several studies have synthesized novel quinoline derivatives and evaluated their activity against various microbial strains. For instance, new s-triazine derivatives incorporating a 4-substituted 7-chloroquinoline (B30040) moiety have shown good antibacterial and antifungal activity. derpharmachemica.com Another study synthesized a series of 5-aminoquinoline (B19350) derivatives that exhibited good antimicrobial activity against tested microbial strains.

In the realm of antitubercular research, the in vitro activity of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis has been studied. nih.gov The minimum inhibitory concentrations (MICs) ranged from 0.062 to 0.25 μg/ml, indicating good antituberculosis activity, even against multidrug-resistant isolates. nih.gov

The following table summarizes the antimicrobial activities of selected quinoline derivatives.

| Derivative Class | Microbial Target | Activity | Reference |

| s-Triazine derivatives with 7-chloroquinoline | Bacteria and Fungi | Good activity | derpharmachemica.com |

| 5-aminoquinoline derivatives | Various microbial strains | Good antimicrobial activity | |

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | MICs: 0.062 - 0.25 μg/ml | nih.gov |

Investigation of Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. nih.gov Inhibiting QS is a promising strategy to combat bacterial pathogens without exerting selective pressure for resistance. nih.gov

Novel hybrid compounds combining halogen-substituted anthranilic acids with 4-amino-7-chloroquinoline, linked via a 1,3,4-oxadiazole, have been designed and synthesized to target the Pseudomonas aeruginosa quinolone signal (PQS)-dependent QS system. nih.gov Some of these compounds showed the ability to reduce biofilm formation by nearly 50% and decrease the production of the virulence factor pyocyanin (B1662382) by over 70%. nih.gov This research highlights the potential of 5-chloroquinoline-based structures as scaffolds for the development of quorum sensing inhibitors to combat bacterial infections. nih.gov

In Vitro Research Uncovers Latent Biological Activities of this compound Derivatives

Initial investigations into the biological properties of quinoline derivatives have highlighted their potential in various therapeutic areas. This article focuses specifically on the in vitro research concerning the chemical compound this compound, exploring its antioxidant capabilities and the strategic use of molecular hybridization to enhance its biological functions.

Investigation of Biological Activities and Mechanisms in Vitro Research Focus

Currently, there is a notable lack of specific in vitro studies investigating the antioxidant properties of 5-Chloroquinoline-3,4-diamine. While the broader class of quinoline (B57606) derivatives has been a subject of interest for their potential to mitigate oxidative stress, dedicated research to quantify the radical scavenging activity or the effect on oxidative enzymes of this specific diamine is not available in the reviewed scientific literature. The antioxidant potential of various quinoline-based compounds is often attributed to their chemical structure, but without direct experimental data from assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests for this compound, its capacity as an antioxidant remains speculative.

Molecular hybridization is a strategic approach in medicinal chemistry aimed at combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced biological activity or a modified activity profile. This strategy has been successfully applied to various quinoline scaffolds to develop agents with improved therapeutic properties.